molecular formula C30H48O4 B14783968 Colosolic acid; Corsolic acid; Glucosol

Colosolic acid; Corsolic acid; Glucosol

Cat. No.: B14783968
M. Wt: 472.7 g/mol
InChI Key: HFGSQOYIOKBQOW-URAXNXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Colosolic Acid and Corsolic Acid are synonyms for Corosolic acid, a pentacyclic triterpenoid of the ursane type. It is structurally characterized by hydroxyl groups at the C2 and C3 positions (2α,3β-dihydroxyurs-12-en-28-oic acid) . This compound is primarily isolated from Lagerstroemia speciosa (banaba plant) and other species like Crataegus pinnatifida .

Glucosol™ is a standardized extract derived from Lagerstroemia speciosa leaves, enriched with corosolic acid as its putative active ingredient . However, studies suggest that Glucosol’s hypoglycemic effects may arise from synergistic interactions with other phytochemicals in the extract, rather than corosolic acid alone .

Properties

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(4aS,6aS,6bR,12aR)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17?,18?,20?,21?,22?,23?,24?,27-,28+,29+,30-/m0/s1

InChI Key

HFGSQOYIOKBQOW-URAXNXGTSA-N

Isomeric SMILES

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Oxidation-Reduction Sequence from Ursolic Acid

Ursolic acid serves as a primary precursor due to structural similarity. The synthesis involves three stages:

  • Oxidation : Ursolic acid undergoes oxidation at the C-3 position using pyridinium chlorochromate (PCC) or chromium trioxide in dichloromethane at -5–5°C.
  • Acetoxylation : 3-carbonyl ursolic acid reacts with lead tetra-acetate in acetate solvent (50–80°C, 16–24 hours) to introduce acetoxyl groups at C-2.
  • Reduction : Sodium borohydride reduces acetoxyl to hydroxyl in ethanol (0°C, 4 hours), yielding corosolic acid.

Yield : 34% overall yield after column chromatography (petroleum ether/ethyl acetate).

Step Reagent Solvent Temperature Time
1 PCC Dichloromethane -5–5°C 6–30 h
2 Lead tetra-acetate Acetate 50–80°C 16–24 h
3 NaBH₄ Ethanol 0°C 4 h

Acid Chloride Intermediate Method

Ursolic acid derivatives are converted to acid chlorides using thionyl chloride, followed by benzylation and hydrolysis to yield corosolic acid. This method requires stringent anhydrous conditions but achieves 75% purity after recrystallization.

Plant Extraction and Purification

Traditional Ethanol Extraction from Lagerstroemia speciosa

  • Procedure : Dried leaves are refluxed with 80–99.5% ethanol (1:6 w/v) at 60°C for 3 hours.
  • Post-processing : Ethanol removal under reduced pressure (-0.05 MPa, 65°C) precipitates a crude extract (7–15% corosolic acid).
  • Purification : Silica gel chromatography (petroleum ether/ethyl acetate, 2:1) increases purity to 32%.

Alkaline-Aqueous Alcohol Extraction from Eriobotrya japonica

  • Optimized Protocol :
    • Loquat leaves are extracted with 90% ethanol containing 10% formic acid.
    • Ultrasonic-assisted extraction (45 kHz, 320 rpm, 12 minutes) improves yield by 27% compared to maceration.
    • Acidification (pH 2.5 with HCl) precipitates corosolic acid, followed by recrystallization in methanol (75% purity).

Yield : 8.20 mg/g dry weight under optimized conditions.

Supercritical Fluid Extraction (SFE)

CO₂ with ethanol modifier (71.6% v/v) at 58.1°C and 24.0 MPa extracts corosolic acid in 62.8 minutes. Response Surface Methodology (RSM) data:

Parameter Optimal Value Effect on Yield
Pressure 24.0 MPa Positive linear
Temperature 58.1°C Quadratic
Modifier 71.6% ethanol Synergistic

Advantage : Avoids organic solvents, achieving 95% purity after HPLC.

Biotechnological Approaches

Callus Culture of Lagerstroemia speciosa

Murashige and Skoog (MS) medium with 2,4-D (2 mg/L) induces callus growth yielding 1.2 mg/g corosolic acid.

Industrial-Scale Purification Strategies

Nonpolar Resin Chromatography

  • Resins : HP20 or XAD4 columns separate corosolic acid from ursolic acid.
  • Elution : 50–60% methanol elutes corosolic acid, while 99.5% methanol removes ursolic acid.
  • Yield : 32% purity; 75% after fraction-specific recrystallization.

Recrystallization Solvents

Solvent Purity Increase Recovery Rate
Ethyl acetate 55% → 75% 82%
Methanol 32% → 60% 68%

Analytical Validation

HPLC Protocols

  • Column : C18 (4.6 × 250 mm, 5 μm)
  • Mobile Phase : Acetonitrile/0.1% phosphoric acid (75:25 v/v)
  • Detection : UV at 210 nm.

Purity Standards

Source Purity Method
Synthetic 95% Column chromatography
Plant extract 75% Recrystallization
SFE 95% HPLC

Challenges and Innovations

Lead Tetra-Acetate Toxicity

Recent patents replace lead-based reagents with Swern oxidants (oxalyl chloride/DMSO) to reduce environmental impact.

Solvent Waste Reduction

Supercritical CO₂ extraction decreases ethanol usage by 40% compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions: Colosolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.

Common Reagents and Conditions: Common reagents used in the reactions involving colosolic acid include oxidizing agents, reducing agents, and solvents for dissolution and crystallization . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of colosolic acid include derivatives with enhanced bioactivity and therapeutic potential . These derivatives are often used in pharmaceutical formulations for the treatment of metabolic disorders.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Corosolic Acid and Analogous Triterpenoids

Compound Structure Natural Source Key Biological Activities Clinical/Preclinical Findings
Corosolic acid Ursane-type; 2α,3β-diol Lagerstroemia speciosa Antidiabetic, antioxidant, anti-inflammatory 30% reduction in blood glucose at 48 mg/day dose in Glucosol™ ; enhances insulin signaling .
Ursolic acid Ursane-type; 3β-OH Apples, holy basil, rosemary Anticancer, anti-inflammatory, hepatoprotective Limited clinical data for diabetes; preclinical studies show inhibition of STAT3 in cancer .
Oleanolic acid Oleanane-type; 3β-OH Olive oil, cloves Hepatoprotective, antiviral, anti-diabetic Used in liver disorders; modest glucose-lowering effects in animal models .
Asiatic acid Ursane-type; 2α,3β,23-triol Centella asiatica Neuroprotective, wound healing, antimicrobial Synergistic antibacterial activity with corosolic acid against S. aureus .
Maslinic acid Oleanane-type; 2α,3β-diol Olive pomace Anticancer, antidiabetic, antioxidant Reduces hyperglycemia in diabetic rats; enhances glucose uptake .

Key Research Findings

Antidiabetic Activity

  • Corosolic Acid :
    • In Glucosol™, a 48 mg/day dose (providing 0.48 mg corosolic acid) reduced blood glucose by 30% in Type II diabetics .
    • Activates insulin receptor phosphorylation, enhancing glucose uptake in vitro .
  • Comparison with Ursolic Acid :
    • Ursolic acid shows weaker antidiabetic effects but stronger anti-inflammatory and anticancer activity .

Synergistic Effects in Glucosol™

  • Glucosol™’s efficacy is attributed to a combination of corosolic acid, ellagitannins, and flavonoids .
  • Corosolic acid alone lacks insulin receptor-mediated activity, suggesting other components potentiate its effects .

Antimicrobial and Anti-Inflammatory Activity

  • Corosolic acid and asiatic acid combined inhibit S. aureus and plasmid transfer in E. coli, suggesting utility in multidrug-resistant infections .

Pharmacokinetic and Formulation Considerations

  • Bioavailability : Corosolic acid has low solubility, necessitating formulations like micro-emulsions for enhanced absorption .
  • Dosage : Effective doses in clinical studies range from 16–48 mg/day for Glucosol™, corresponding to 0.16–0.48 mg corosolic acid .

Q & A

Q. What criteria should guide the selection of primary vs. secondary data in corosolic acid research?

  • Methodological Answer : Prioritize primary data from peer-reviewed studies with detailed experimental protocols (e.g., HPLC conditions, cell lines, and statistical methods) . Secondary data (reviews, meta-analyses) should be used to contextualize findings but not replace mechanistic validation. Exclude studies lacking purity verification (e.g., <98% HPLC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.